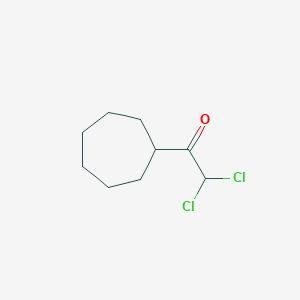
2,2-Dichloro-1-cycloheptylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-cycloheptylethan-1-one is an organic compound characterized by the presence of a cycloheptane ring substituted with two chlorine atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-cycloheptylethan-1-one typically involves the chlorination of cycloheptanone. One common method includes the reaction of cycloheptanone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-cycloheptylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorocycloheptanecarboxylic acid.
Reduction: Formation of 2,2-dichloro-1-cycloheptylethanol.
Substitution: Formation of various substituted cycloheptane derivatives.
科学的研究の応用
2,2-Dichloro-1-cycloheptylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1-cycloheptylethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,2-Dichlorocyclohexanone
- 2,2-Dichlorocyclopentanone
- 2,2-Dichlorocyclooctanone
Uniqueness
2,2-Dichloro-1-cycloheptylethan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
74451-65-3 |
|---|---|
分子式 |
C9H14Cl2O |
分子量 |
209.11 g/mol |
IUPAC名 |
2,2-dichloro-1-cycloheptylethanone |
InChI |
InChI=1S/C9H14Cl2O/c10-9(11)8(12)7-5-3-1-2-4-6-7/h7,9H,1-6H2 |
InChIキー |
LMUWUXGRZBZMJM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


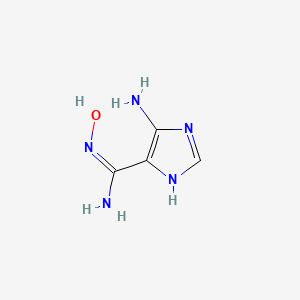
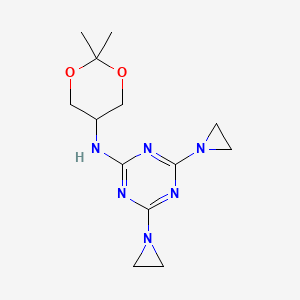
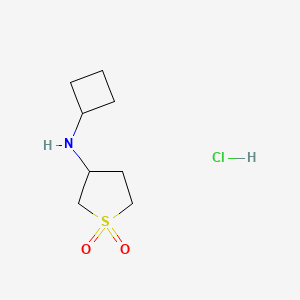
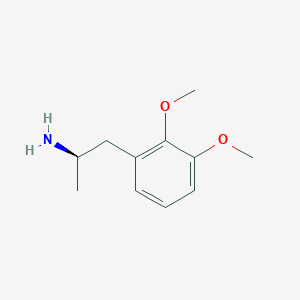
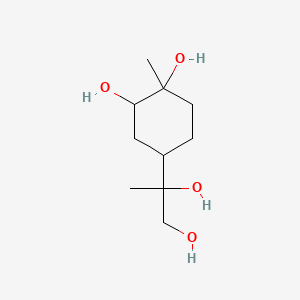
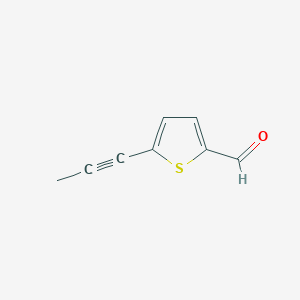
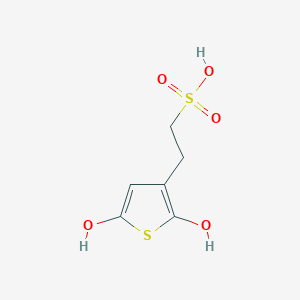
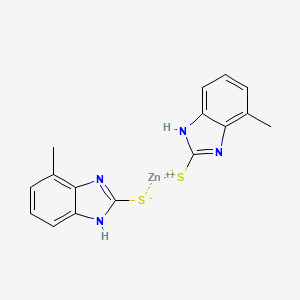
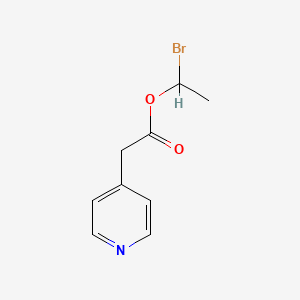
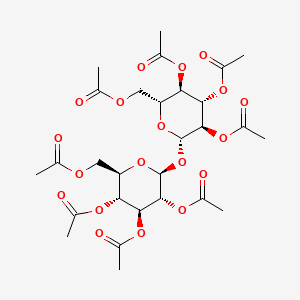
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
